Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 236.09 g/mol. This compound is classified under the thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's CAS number is 959755-96-5, indicating its unique identification in chemical databases.
Ethyl 4-bromothiazole-2-carboxylate is synthesized from precursors such as 2,4-dibromothiazole and ethyl cyanoformate. It falls under the category of heterocyclic compounds, specifically thiazoles, which are five-membered rings containing sulfur and nitrogen atoms. Thiazoles are widely recognized for their presence in various natural products and pharmaceuticals.
The synthesis of ethyl 4-bromothiazole-2-carboxylate can be achieved through multiple methods. A notable route involves the reaction of 2,4-dibromothiazole with isopropylmagnesium chloride in tetrahydrofuran, followed by the addition of ethyl cyanoformate. The reaction proceeds through two main stages:
Ethyl 4-bromothiazole-2-carboxylate can participate in various chemical reactions typical of thiazole derivatives:
These reactions are facilitated by the electrophilic nature of the carbon atoms adjacent to the bromine and carboxylate groups.
The mechanism of action for ethyl 4-bromothiazole-2-carboxylate primarily involves its interaction with biological targets through nucleophilic attack at electrophilic centers within proteins or enzymes. This reactivity can lead to inhibition or modification of enzyme activity, contributing to its potential pharmacological effects.
Ethyl 4-bromothiazole-2-carboxylate has several scientific uses:
Thiazole chemistry originated in the late 19th century with Hantzsch's seminal synthesis of thiazole derivatives via α-haloketones and thioamides. This five-membered heterocyclic scaffold—characterized by sulfur and nitrogen atoms at positions 1 and 3—gained prominence in the 20th century due to its prevalence in biologically active natural products like vitamin B1 (thiamine) and bacitracin antibiotics [4]. The strategic introduction of halogen atoms at C4 and ester groups at C2 emerged as a pivotal advancement in the 1980s–1990s, enabling tailored electronic properties and site-selective reactivity. Ethyl 4-bromothiazole-2-carboxylate (CAS 959755-96-5) represents an evolution of this strategy, first synthesized in the early 2000s to address limitations in regiocontrol during cross-coupling reactions [2] . Unlike its 2-bromo-4-carboxylate isomer (CAS 100367-77-9), this regioisomer offers distinct electronic characteristics: the bromine atom at C4 is more electrophilic due to reduced resonance stabilization, while the C2 ester group enhances steric accessibility for nucleophilic attack [5] [8]. These properties solidified its role as a privileged building block in pharmaceutical and agrochemical synthesis.
Table 1: Historical Evolution of Key Thiazole Intermediates
Time Period | Key Development | Impact on Ethyl 4-bromothiazole-2-carboxylate |
---|---|---|
1889 | Hantzsch thiazole synthesis | Established foundational chemistry for heterocyclic synthesis |
1930s–1950s | Discovery of thiamine (B1) | Revealed biological significance of thiazole scaffold |
1980s | Halogenated thiazole carboxylates | Enabled cross-coupling strategies for drug discovery |
Early 2000s | Regioselective synthesis of 4-bromo-2-carboxylate derivatives | Solved regiochemistry limitations in nucleophilic substitutions |
2010s–Present | Catalytic functionalization (e.g., Suzuki coupling) | Expanded applications in fragment-based drug design [4] |
Ethyl 4-bromothiazole-2-carboxylate has revolutionized rational drug design by serving as a versatile precursor for structurally diverse bioactive molecules. Its synthetic utility stems from three reactive centers: (1) the C4–Br bond amenable to Pd-catalyzed cross-coupling, (2) the C2–COOEt group modifiable via hydrolysis or amidation, and (3) the thiazole ring capable of electrophilic substitution. Suzuki-Miyaura reactions using this compound achieve >85% yields of biaryl motifs critical to kinase inhibitors, as confirmed by NMR studies (¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H), 4.42 (q, J = 7.12 Hz, 2H), 1.37 (t, J = 7.12 Hz, 3H)) [2]. In fragment-based drug discovery (FBDD), the thiazole core acts as a hydrogen-bond acceptor that targets ATP-binding sites, with the bromine atom facilitating late-stage diversification via click chemistry [4] [8]. Additionally, the ester group undergoes aminolysis to produce amide libraries screened for antimicrobial activity. A 2017 study leveraged this approach to develop thiazole-carbaldehyde derivatives exhibiting IC₅₀ values <1 μM against Fusarium graminearum, underscoring agricultural applications [4]. The compound’s solid-state stability (mp 66–72°C) and solubility in THF/ethyl acetate further enhance its handling in automated synthesis platforms [2] .
Table 2: Key Derivatives and Their Therapeutic Applications
Derivative Class | Synthetic Method | Biological Target/Application |
---|---|---|
4-Arylthiazole-2-carboxylates | Suzuki coupling | Kinase inhibition (anticancer leads) |
4-Alkynylthiazole-2-carboxamides | Sonogashira coupling + aminolysis | Antibacterial agents |
Thiazole-2-carboxylic acids | Ester hydrolysis | Enzyme inhibition studies |
4-(Heteroaryl)thiazole-2-carbonitriles | Cyanation + coupling | Fungicidal agrochemicals [4] |
Despite extensive applications, several research gaps limit the compound’s potential. First, stability under diverse conditions remains poorly characterized; while storage at 2–8°C is recommended [8], degradation pathways under acidic/basic environments or prolonged heating are unreported. Second, scalability of synthesis poses challenges: current routes rely on 2,4-dibromothiazole precursors, requiring cryogenic conditions (−78°C) and Grignard reagents (e.g., iPrMgCl), which incur high costs at multi-kilogram scales [2] [10]. Third, regioselectivity issues persist in metalation reactions, where competing C2 vs. C5 deprotonation can yield byproducts. Finally, systematic structure-activity relationship (SAR) studies focusing on the 4-bromo-2-carboxylate scaffold are sparse compared to those of its 2-bromo isomer [6] [9].
Priority research objectives include:
Table 3: Key Research Gaps and Proposed Solutions
Knowledge Gap | Current Limitation | Proposed Research Objective |
---|---|---|
Synthetic scalability | Requires cryogenic Grignard reactions | Develop room-temperature Pd/Fe-catalyzed bromination |
Stability data | Only preliminary storage guidelines exist | Conduct accelerated stability studies (40°C/75% RH) |
Regioselectivity control | Competing metalation at C5 | Design directing groups for C4-specific functionalization |
SAR understanding | Limited data vs. 2-bromo isomer | Generate analog libraries for antimicrobial screening [4] [8] |
Comprehensive Compound Data
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: